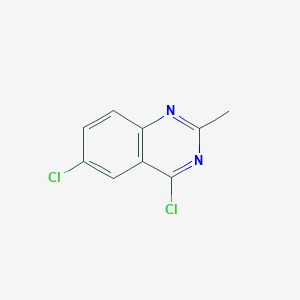

4,6-Dichloro-2-methylquinazoline

描述

Structure

3D Structure

属性

IUPAC Name |

4,6-dichloro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKICQFNPYTWKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610661 | |

| Record name | 4,6-Dichloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338739-44-9 | |

| Record name | 4,6-Dichloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,6 Dichloro 2 Methylquinazoline and Its Derivatives

Established Synthetic Pathways to the Quinazoline (B50416) Core Relevant to 4,6-Dichloro-2-methylquinazoline

The foundational quinazoline structure can be assembled through several reliable, albeit sometimes lengthy, methods. These pathways often involve the initial formation of a quinazolinone intermediate, which is subsequently chlorinated.

Traditional approaches to quinazoline synthesis often begin with readily available starting materials like anthranilic acid derivatives. A common route involves the acylation of an appropriately substituted anthranilic acid, followed by cyclization to form a benzoxazinone. nih.gov This intermediate is then treated with ammonia (B1221849) to yield a 2-substituted benzamide, which can be cyclized to the corresponding quinazolinone. nih.gov For the synthesis of 2-methylated quinazolines, starting materials such as 2-aminoacetophenone (B1585202) can be utilized. chemicalbook.com

Cyclocondensation reactions represent a more direct approach to the quinazoline core. These reactions typically involve the condensation of a 2-aminobenzonitrile (B23959) or a 2-aminobenzamide (B116534) with a suitable one-carbon unit, such as an aldehyde or an orthoester. mdpi.com For instance, the reaction of 2-aminobenzamides with aldehydes can yield quinazolin-4(3H)-ones. nih.gov Another notable method is the Niementowski synthesis, which involves the condensation of anthranilic acid with amides at high temperatures to form 4(3H)-quinazolinones. mdpi.com

The following table provides a summary of representative cyclocondensation and cyclization reactions for quinazoline synthesis:

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 2-Aminobenzamides, Aldehydes | Visible light, Fluorescein, TBHP, CH3OH | Quinazolin-4(3H)-ones | nih.gov |

| 2-Aminobenzylamines, Aldehydes | CuCl, DABCO, 4-HO-TEMPO, O2, CH3CN | Quinazolines | mdpi.com |

| Anthranilic Acid, Amides | High temperature | 4(3H)-Quinazolinones | mdpi.com |

| 2-Aminoacetophenone, Chloroacetamide | H3PO4, Ethanol | 2-(chloromethyl)-4-methylquinazoline intermediate | chemicalbook.com |

| 2-Aminobenzonitriles, CO2 | Water, no catalyst | Quinazoline-2,4(1H,3H)-diones | rsc.org |

This table is for illustrative purposes and does not represent an exhaustive list of all possible reaction conditions.

A crucial step in the synthesis of this compound is the chlorination of a quinazolinone precursor. The hydroxyl groups of 4(3H)-quinazolinones can be converted to chloro groups by heating with phosphoryl chloride (POCl3). mdpi.comnih.gov This reaction proceeds in two stages: an initial phosphorylation at lower temperatures, followed by conversion to the chloroquinazoline upon heating. nih.gov To avoid the formation of pseudodimers, the reaction is best carried out under basic conditions. nih.gov Other chlorinating agents that have been employed include thionyl chloride with catalytic dimethylformamide (DMF), oxalyl chloride with catalytic DMF, and a combination of triphenylphosphine (B44618) with N-chlorosuccinimide or trichloroisocyanuric acid. mdpi.comresearchgate.net

Modern and Sustainable Synthetic Approaches

The application of green chemistry principles to quinazoline synthesis has led to the development of several innovative methodologies. These include the use of greener solvents like water or deep eutectic solvents (DES), microwave-assisted synthesis, and the use of catalysts to promote efficiency and reduce energy consumption. tandfonline.comdoaj.org For example, the synthesis of quinazoline-2,4(1H,3H)-diones has been achieved in water from 2-aminobenzonitriles and carbon dioxide without the need for any catalyst. rsc.org Similarly, deep eutectic solvents have been successfully used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comdoaj.org

Multicomponent reactions (MCRs) are a cornerstone of green chemistry, allowing for the synthesis of complex molecules in a single step from three or more starting materials. nih.gov This approach offers high atom economy, reduces waste, and simplifies purification processes. nih.gov Several MCRs have been developed for the synthesis of quinazoline and quinazolinone derivatives. openmedicinalchemistryjournal.com For instance, the Ugi four-component reaction (Ugi-4CR) has been utilized to rapidly generate diverse polycyclic quinazolinones. nih.gov Another example involves a one-pot, three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes catalyzed by copper to produce 1,2,3-triazolyl-quinazolinones. mdpi.com

The following table highlights some examples of multicomponent reactions used in quinazoline synthesis:

| Components | Catalyst/Conditions | Product Type | Reference |

| o-Bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Palladium-catalyzed annulation | Isoindolo[1,2-b]quinazolinone derivatives | nih.gov |

| 2-Azidobenzaldehyde, anthranilamide, terminal alkynes | CuI, Et3N, DMSO | 1,2,3-Triazolyl-quinazolinones | mdpi.com |

| Isatoic anhydride, benzyl (B1604629) alcohol, amine | Water-soluble palladium catalyst, water | Quinazolinone derivatives | toho-u.ac.jp |

| Aldehydes, cycloketones, cyanoamides | Potassium carbonate, ethylene (B1197577) glycol, microwave irradiation | Substituted quinazoline-carbonitriles | openmedicinalchemistryjournal.com |

This table provides a selection of MCRs and is not an exhaustive list.

Green Chemistry Principles in Quinazoline Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and shorter reaction times compared to conventional heating methods. acs.org This technology has been effectively applied to the synthesis of quinazoline and its derivatives.

The synthesis of quinazoline derivatives can be significantly expedited using microwave irradiation. For instance, a one-pot, microwave-assisted protocol has been developed for the synthesis of 5,6-dihydroquinazolinones from acyclic precursors, a process which generates multiple C-C and C-N bonds efficiently without the need for chromatographic purification. rsc.org Another strategy involves the reaction of 2,6-dicyanoaniline derivatives with Grignard reagents and various aldehydes under microwave irradiation to produce novel quinazolines. acs.org The power of the microwave was found to be a critical parameter, influencing whether quinazolines or their dihydro-analogs were formed. acs.org

Furthermore, the combination of microwave heating with green solvents like ionic liquids has been shown to be an effective and eco-friendly method for synthesizing 4-phenoxyquinolines via SNAr reactions of dichloroquinoline precursors, a reaction type directly applicable to the functionalization of this compound. bohrium.com These methods highlight the versatility of microwave assistance in creating the quinazoline core and its derivatives rapidly and efficiently. acs.orgbohrium.com

Table 1: Examples of Microwave-Assisted Synthesis of Quinazoline-Related Structures

| Precursors | Reagents & Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Chalcones, acetylacetoacetate, ammonium (B1175870) formate, formamide | Microwave irradiation, one-pot | Polysubstituted 5,6-dihydroquinazolinones | No chromatographic purification needed | rsc.org |

| 2,6-Dicyanoaniline derivatives, Grignard reagents, aldehydes | Microwave irradiation (300-450 W) | Quinazolines or 2-dihydroquinazolines | Control over product formation by adjusting MW power | acs.org |

| 4,7-Dichloroquinoline (B193633), phenols | Microwave irradiation, [bmim][PF6] (ionic liquid) | 4-Phenoxyquinolines | Green solvent, high yields, short reaction time | bohrium.com |

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) are salts with low melting points that serve as non-volatile, recyclable, and environmentally benign reaction media. Their unique properties, such as tunable solubility and thermal stability, make them excellent solvents for a variety of organic transformations, including the synthesis of heterocyclic compounds. nih.govnih.gov

The use of ILs can facilitate the synthesis of quinazoline derivatives under mild conditions. For example, 2,3-dihydroquinazolin-4(1H)-ones have been synthesized in high yields through the cyclocondensation of anthranilamides and aldehydes in ionic liquids without the need for an additional catalyst. acs.org The ionic liquid itself can promote the reaction, acting as both solvent and catalyst.

Combining ionic liquids with other green technologies like microwave irradiation offers further advantages. A protocol for the synthesis of dihydro- and tetrahydroquinazolines has been developed using an ionic liquid-supported synthesis under microwave irradiation, which allows for shorter reaction times and an easy work-up process. nih.gov Similarly, the SNAr reaction of 4,7-dichloroquinoline with phenols proceeds in excellent yields within minutes in the ionic liquid 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) under microwave heating. bohrium.com This demonstrates a promising, eco-efficient pathway for the derivatization of chloro-substituted quinazolines like this compound. bohrium.com

Table 2: Ionic Liquid Applications in Quinazoline and Derivative Synthesis

| Reaction Type | Ionic Liquid/Role | Key Features | Product | Reference |

|---|---|---|---|---|

| Cyclocondensation | Various ILs as solvent/catalyst | Catalyst-free, high yields | 2,3-Dihydroquinazolin-4(1H)-ones | acs.org |

| SN2 substitution & Cyclization | Water-soluble IL-support | Microwave-assisted, easy workup | Dihydro- and tetrahydroquinazolines | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | [bmim][PF6] as solvent | Microwave-assisted, rapid, high yields | 7-Chloro-4-phenoxyquinolines | bohrium.com |

Solvent-Free Conditions

Syntheses conducted under solvent-free conditions represent a significant advancement in green chemistry by reducing volatile organic compound (VOC) emissions, simplifying purification, and often lowering costs. These reactions are typically facilitated by grinding, heating, or microwave irradiation.

Several methodologies for quinazoline synthesis have been adapted to solvent-free protocols. For example, the fusion of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under solvent-free microwave conditions provides quinazolino[4,3-b]quinazolin-8-ones in high yields with short reaction times. acs.org Another approach utilizes heterogeneous catalysts, such as Hβ zeolite, to prepare 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones without any solvent. acs.org This method is scalable and the catalyst can be recycled multiple times without significant loss of activity. acs.org Similarly, a Ti-catalyzed synthesis of quinazolines from o-aminobenzophenone, aldehydes, and ammonium acetate (B1210297) has been reported to proceed efficiently under solvent-free conditions at 120°C. These examples underscore the potential of solvent-free methods for the clean and efficient production of the this compound core structure.

Metal-Free Catalysis and Organocatalysis

The move away from transition-metal catalysis aims to reduce costs, toxicity, and metal contamination in final products. Organocatalysis, which uses small organic molecules to catalyze reactions, and other metal-free approaches have become powerful tools in synthetic chemistry.

For quinazoline synthesis, various metal-free strategies have been developed. Molecular iodine, a simple and inexpensive reagent, has been used to catalyze the synthesis of 2-arylquinazolines from 2-aminobenzophenones and aryl amines under an oxygen atmosphere. Another metal-free approach involves the reaction of 2-aminobenzylamine with oxalic acid dihydrate to yield quinazoline and 2-methylquinazoline (B3150966).

Organocatalysis has also been successfully employed. For instance, 4,6-dihydoxysalicylic acid has been used as an organocatalyst for the oxidative condensation of 2-aminobenzylamines and benzylamines to afford quinazoline derivatives. Acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) have been used to promote the cyclization reactions that form the quinazolinone ring system under metal-free conditions. These methods provide viable, greener alternatives for the synthesis of substituted quinazolines.

Table 3: Selected Metal-Free and Organocatalytic Syntheses of Quinazolines

| Catalyst/Reagent | Precursors | Product | Key Features | Reference |

|---|---|---|---|---|

| Molecular Iodine (I₂) | 2-Aminobenzophenones, aryl amines | 2-Arylquinazolines | Metal-free, O₂ atmosphere | |

| Oxalic acid dihydrate | 2-Aminobenzylamine | Quinazoline, 2-Methylquinazoline | Oxidant- and base-free | |

| 4,6-Dihydoxysalicylic acid | 2-Aminobenzylamines, benzylamines | Quinazoline derivatives | Organocatalytic, clean reaction |

Electrochemical Approaches

Electrochemical synthesis is a sustainable and powerful method that uses electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. This approach offers mild reaction conditions and high selectivity.

The electrochemical synthesis of quinazolines and quinazolinones has been successfully developed. One method involves the anodic oxidation of o-carbonyl-substituted anilines and amines in an aqueous medium. This process proceeds via a C(sp³)-H amination/C-N cleavage mechanism and is notable for being metal-free and chemical oxidant-free. The reaction can be performed in an undivided cell using simple platinum electrodes, affording a range of quinazoline derivatives in good yields.

Another protocol describes the N–H/C(sp³)–H coupling of o-carbonyl anilines with amino acids or amines under electrochemical conditions to produce quinazolines. This method is also free of external chemical oxidants and can be conducted on a gram scale, highlighting its practical utility. These electrochemical strategies represent a green and efficient frontier for constructing the quinazoline skeleton, applicable to the synthesis of this compound.

Regioselective Functionalization and Derivatization of this compound

The presence of two distinct chlorine atoms on the this compound ring allows for selective chemical modifications. The differing electronic environments of the C4 and C6 positions enable regioselective reactions, which are crucial for building molecular complexity and synthesizing targeted derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing halo-substituted quinazolines. The reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group, such as a halogen. In dichloro-substituted quinazolines, the position of substitution is governed by the electronic properties of the ring system.

For 2,4-dichloroquinazoline (B46505) systems, which are electronically analogous to the C4 position of this compound, SNAr reactions with amine nucleophiles occur with high regioselectivity at the C4 position. Theoretical and experimental studies have confirmed that the carbon atom at the 4-position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the carbon at the 2-position. This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent pyrimidine (B1678525) nitrogen atom. Density Functional Theory (DFT) calculations show that the C4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, indicating it is the preferred site for nucleophilic attack.

This principle can be extended to this compound. The chlorine atom at the C4 position is activated by the adjacent ring nitrogen, making it highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols). In contrast, the chlorine atom at the C6 position on the benzene (B151609) ring is much less reactive towards SNAr. This significant difference in reactivity allows for the selective functionalization of the C4 position while leaving the C6-chloro substituent intact. By carefully controlling reaction conditions, such as temperature and reaction time, a nucleophile can be directed almost exclusively to the C4 position, yielding 4-substituted-6-chloro-2-methylquinazoline derivatives.

Table 4: Regioselectivity in SNAr of Dichloroquinazolines

| Substrate | Nucleophile | Position of Substitution | Rationale for Selectivity | Reference |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Primary/Secondary Amines | C4 | C4 is more electrophilic due to proximity to ring nitrogen; lower activation energy for attack. | |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | Aniline | C4 | Higher LUMO coefficient on C4 makes it the preferred site for nucleophilic attack. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalize the this compound core. nih.govnih.govlibretexts.org These reactions, including the Suzuki, Negishi, and Sonogashira reactions, allow for the introduction of a wide array of substituents at the C-4 and C-6 positions. nih.govnobelprize.org

The general mechanism for these reactions involves an oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orgmdpi.com

For dihalogenated quinazolines, the regioselectivity of the cross-coupling reaction is a critical consideration. The C-4 position is generally more reactive than other positions on the quinazoline ring. nih.govnih.gov For instance, in the cross-coupling of 2,4-dichloroquinazoline, exclusive selectivity for the C-4 position is typically observed. nih.gov

Examples of Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Reagents |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, boronic esters) | C-C | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Na₂CO₃) mdpi.com |

| Negishi | Organozinc compounds | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄) nih.gov |

| Sonogashira | Terminal alkynes | C-C (alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base nih.gov |

| Buchwald-Hartwig | Amines | C-N | Pd catalyst, Ligand (e.g., specialized phosphines), Base libretexts.org |

The Suzuki reaction, in particular, is widely used due to the stability and commercial availability of boronic acids. nobelprize.orgmdpi.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity.

Other Selective Functionalization Strategies at C-4 and C-6 Positions

Beyond amination and palladium-catalyzed cross-coupling, other strategies can be employed for the selective functionalization of the C-4 and C-6 positions. The differential reactivity of the two chlorine atoms can be exploited. For instance, the more reactive C-4 chloride can be selectively displaced by a nucleophile, leaving the C-6 chloride available for subsequent transformations.

In some cases, a temporary deactivation strategy can be employed. For example, the C-4 position can be temporarily blocked with a group like a thioether. This allows for regioselective functionalization at another position, after which the C-4 position can be reactivated and further derivatized. nih.gov

Chemoselective reactions based on the nature of the nucleophile and the reaction conditions can also achieve selective functionalization. For example, in related dihalopyrimidine systems, anilines and secondary aliphatic amines have been shown to selectively displace a chloride group, while deprotonated anilines could displace a sulfone group. researchgate.net While this specific example involves a different leaving group, the principle of tuning reactivity based on the nucleophile and electrophile is a key strategy in organic synthesis.

Synthetic Challenges and Future Directions in this compound Synthesis

Despite the advancements in the synthesis of this compound derivatives, several challenges remain. One of the primary challenges is achieving complete and predictable regioselectivity, especially when multiple reactive sites are present. While the C-4 position is generally more reactive, achieving exclusive substitution at the C-6 position without affecting C-4 can be difficult and may require multi-step protection-deprotection strategies.

Competitive side reactions, such as hydrolysis, can also reduce the yield of the desired product, particularly during reactions targeting the C-4 position. nih.gov The development of more robust and selective catalytic systems that can operate under milder conditions and tolerate a wider range of functional groups is an ongoing area of research.

Future directions in this field will likely focus on:

Development of Novel Catalytic Systems: Creating more efficient and selective catalysts for cross-coupling and other functionalization reactions will be crucial. This includes the design of new ligands that can fine-tune the reactivity and selectivity of the metal center.

Green Chemistry Approaches: The use of more environmentally friendly solvents, such as water, and the development of catalyst systems that can be easily recovered and reused are important goals. researchgate.net

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to improved yields, selectivity, and safety, especially for large-scale synthesis.

Late-Stage Functionalization: Developing methods for the selective introduction of functional groups at a late stage in the synthetic sequence would provide rapid access to a diverse range of analogs for screening purposes.

By addressing these challenges and exploring new synthetic avenues, the full potential of this compound as a versatile building block for the creation of novel and complex molecules can be realized.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dichloro 2 Methylquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including quinazoline (B50416) derivatives. researchgate.net It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H-NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons in a molecule. For 4,6-dichloro-2-methylquinazoline, the ¹H-NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons on the quinazoline ring system.

In a typical ¹H-NMR spectrum of a 2-methylquinazoline (B3150966) derivative, the methyl protons (CH₃) at the C2 position usually appear as a singlet in the upfield region, typically around δ 2.2-2.6 ppm. scispace.comchemicalbook.com The aromatic protons will exhibit signals in the downfield region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are highly dependent on the substitution pattern of the quinazoline ring.

For instance, in the structurally related 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one, the methyl protons at C2 appear as a singlet at 2.23 ppm. scispace.com The aromatic protons show a more complex pattern, with a doublet for the H5 proton at δ 8.68-8.67 ppm and other multiplets between δ 7.08 and 8.09 ppm. scispace.com Similarly, for 6-methylquinoline, a related heterocyclic system, the methyl protons are observed at δ 2.523 ppm. chemicalbook.com

The following table summarizes typical ¹H-NMR data for related 2-methylquinazoline derivatives.

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |

| 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one scispace.com | CDCl₃ | 2.23 (s, 3H) | CH₃ at C2 |

| 7.08-8.68 (m) | Aromatic Protons | ||

| 2-(chloromethyl)-4-methylquinazoline chemicalbook.com | Not specified | Not specified | Not specified |

| 7-Fluoro-2-methylquinazolin-4(3H)-one rsc.org | DMSO-d6 | 2.35 (s, 3H) | CH₃ |

| 7.29-8.13 (m, 3H) | Aromatic Protons |

¹³C-NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment and hybridization of the carbon atoms.

For 2-methyl-substituted quinazolines, the methyl carbon typically resonates in the upfield region of the spectrum, usually around δ 20-25 ppm. scispace.com The aromatic and heterocyclic carbons appear in the downfield region, from approximately δ 110 to 170 ppm. The carbons directly attached to the electronegative chlorine and nitrogen atoms will be deshielded and thus resonate at a lower field.

For example, in 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one, the methyl carbon appears at δ 25.26 ppm, while the carbonyl carbon (C4) is significantly downfield at δ 168.77 ppm. scispace.com The other aromatic and heterocyclic carbons are observed between δ 114.52 and 140.37 ppm. scispace.com

The table below presents characteristic ¹³C-NMR data for related quinazoline structures.

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |

| 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one scispace.com | DMSO-d6 | 25.26 | CH₃ at C2 |

| 114.52 - 140.37 | Aromatic/Heterocyclic Carbons | ||

| 168.77 | C=O | ||

| 7-Fluoro-2-methylquinazolin-4(3H)-one rsc.org | DMSO-d6 | 21.4 | CH₃ |

| 111.5 - 165.6 | Aromatic/Heterocyclic Carbons |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and for elucidating the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the connectivity between the aromatic protons on the benzene (B151609) ring portion of the quinazoline.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is extremely useful for assigning the signals of protonated carbons. For example, the signal of the methyl protons would show a cross-peak with the signal of the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. europa.eu For this compound, HRMS would be able to confirm the presence of two chlorine atoms due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The exact mass measurement would distinguish the molecular formula of the target compound from other potential isomers or compounds with the same nominal mass. For example, in the analysis of 4,7-dichloro-6-nitroquinazoline, HRMS was crucial in identifying the molecular ion peak and distinguishing it from potential byproducts. mdpi.com

The expected molecular ion peaks for this compound (C₉H₆Cl₂N₂) would be observed at m/z values corresponding to the different combinations of chlorine isotopes:

[M]⁺ with two ³⁵Cl atoms

[M+2]⁺ with one ³⁵Cl and one ³⁷Cl atom

[M+4]⁺ with two ³⁷Cl atoms

The relative intensities of these peaks would be approximately 9:6:1.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. acs.orgnih.gov It is a valuable tool for identifying the presence of specific functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed around 2950-2850 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring system are expected in the 1650-1450 cm⁻¹ region. These bands can be complex due to the conjugated nature of the heterocyclic system. For instance, in related quinazoline derivatives, C=N stretching bands are observed around 1610-1645 cm⁻¹. mdpi.com

C-Cl stretching: The stretching vibrations for the C-Cl bonds are typically found in the fingerprint region, below 800 cm⁻¹.

The table below lists some expected IR absorption bands for this compound based on data from similar structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (methyl) | Stretching | 2950 - 2850 |

| C=N / C=C (ring) | Stretching | 1650 - 1450 |

| C-Cl | Stretching | < 800 |

X-ray Crystallography for Solid-State Structure Determination

Research on derivatives such as (E)-4,6-dichloro-2-styrylquinazoline has revealed details about their solid-state conformation. The monoclinic crystal structure of (E)-4,6-dichloro-2-styrylquinazoline suggests a tight molecular packing, which is influenced by chlorine-chlorine interactions. This observation underscores the role of the halogen substituents in directing the crystal lattice formation.

Another closely related derivative, 4,6-dichloro-2-(3-fluoro-4-methoxyphenyl)quinazoline, has also been identified, indicating that the 4,6-dichloroquinazoline (B1330320) scaffold is a subject of synthetic interest. nih.gov Although detailed crystallographic data for this specific compound is not provided in the search results, its existence points to a broader family of derivatives whose solid-state structures could be systematically investigated to establish comprehensive structure-activity relationships.

The foundational compound, 4,6-dichloroquinazoline, serves as a key precursor for these derivatives. sigmaaldrich.com A systematic crystallographic analysis of a series of 2-substituted-4,6-dichloroquinazoline derivatives would be invaluable. By comparing the crystal structures of derivatives with varying substituents at the 2-position (e.g., methyl, styryl, substituted phenyl), a clearer picture of the steric and electronic effects on the solid-state architecture can be obtained. Such studies would elucidate how different functional groups modulate intermolecular interactions like π-π stacking, hydrogen bonding (if applicable), and halogen bonds, thereby influencing the material's physical properties.

Interactive Data Table of Related 4,6-Dichloroquinazoline Derivatives:

| Compound Name | Molecular Formula | Key Structural Features from Literature Search |

| (E)-4,6-Dichloro-2-styrylquinazoline | C₁₆H₁₀Cl₂N₂ | Possesses a monoclinic crystal structure with tight packing influenced by Cl···Cl interactions. |

| 4,6-Dichloro-2-(3-fluoro-4-methoxyphenyl)quinazoline | C₁₅H₉Cl₂FN₂O | A known derivative, though specific crystallographic data is not detailed in the provided search results. nih.gov |

| 4,6-Dichloroquinazoline | C₈H₄Cl₂N₂ | The parent compound for the series of derivatives. sigmaaldrich.com |

| This compound | C₉H₆Cl₂N₂ | The target compound of this article; specific X-ray crystallographic data is not available in the searched literature. |

A comprehensive X-ray crystallographic investigation of this compound would be a valuable addition to the field, providing a critical reference point for comparative structural analysis with its more complex derivatives.

Mechanistic Investigations of Reactions Involving 4,6 Dichloro 2 Methylquinazoline

Elucidation of Reaction Mechanisms in Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for the derivatization of 4,6-dichloro-2-methylquinazoline. The elucidation of the SNAr mechanism for di- and tri-substituted quinazolines has been a subject of significant research, providing a framework to understand the reactivity of the target molecule.

The generally accepted mechanism for SNAr reactions on chloro-substituted quinazolines is a two-step addition-elimination process. nih.gov In the first step, a nucleophile attacks one of the electrophilic carbon atoms bearing a chlorine atom, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is a resonance-stabilized anionic σ-complex. In the second, typically rapid, step, the leaving group (a chloride ion) is eliminated, restoring the aromaticity of the quinazoline (B50416) ring and yielding the substituted product.

For dichloroquinazoline systems, such as the analogous 2,4-dichloroquinazolines, studies have consistently shown that nucleophilic attack preferentially occurs at the C4 position over the C2 position. nih.govchemicalbook.com This regioselectivity is attributed to the electronic properties of the quinazoline ring system. Theoretical studies on 2,4-dichloroquinazoline (B46505) have revealed that the carbon atom at the 4-position possesses a higher positive charge and a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon. nih.gov This makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack. nih.gov It is therefore highly probable that nucleophilic substitution on this compound also proceeds preferentially at the C4 position.

Experimental evidence from studies on various 2,4-dichloroquinazoline precursors with a range of nucleophiles, including anilines, benzylamines, and aliphatic amines, consistently demonstrates the formation of 4-substituted-2-chloroquinazoline derivatives under various reaction conditions. chemicalbook.com A second substitution at the C2 position, if desired, generally requires more forcing conditions, such as higher temperatures or the use of specialized catalytic systems, further highlighting the greater reactivity of the C4 position. chemicalbook.com

Computational Chemistry for Reaction Pathway Analysis

Computational chemistry serves as a powerful tool to investigate reaction mechanisms at a molecular level, providing details that are often difficult to probe experimentally. researchgate.net For this compound, computational methods can be employed to analyze reaction pathways, transition states, and intermediates, offering predictive insights into its reactivity.

Density Functional Theory (DFT) Calculations on Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules and transition states. nih.govrsc.org For reactions involving this compound, DFT calculations can be utilized to model the potential energy surface of nucleophilic substitution reactions.

By calculating the energies of the reactants, transition states, and products, the activation energy for the reaction can be determined. For the analogous 2,4-dichloroquinazoline, DFT calculations have shown a lower activation energy for nucleophilic attack at the C4 position compared to the C2 position, which is in agreement with the experimentally observed regioselectivity. chemicalbook.com These calculations also provide insights into the geometry of the transition state, revealing the bond-breaking and bond-forming processes.

For a related compound, 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations (M06-2X/6-311++G**) were used to study the nucleophilic substitution with pyrrolidine. The calculated activation free energy for the first step of the reaction was found to be in excellent agreement with experimental kinetic data (17.8 kcal mol−1 calculated vs. 17.7 kcal mol−1 experimental). nih.gov This demonstrates the power of DFT in quantitatively predicting reaction barriers.

Table 1: Calculated Mulliken Charges for Dichloro-Substituted Heterocycles

| Compound | Atom | Calculated Mulliken Charge (a.u.) | Reference |

| 4,6-dichloro-5-nitrobenzofuroxan | C4 | +2.01 | mdpi.com |

| 4,6-dichloro-5-nitrobenzofuroxan | C6 | +1.53 | mdpi.com |

This data for a related dichloro-substituted heterocyclic system illustrates the significant difference in positive charge between the two carbon atoms bearing chlorine, which influences the regioselectivity of nucleophilic attack.

Molecular Dynamics Simulations of Reactive Intermediates

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including the dynamics of reactive intermediates in solution. Current time information in Bangalore, IN.rsc.org For reactions of this compound, MD simulations can be used to explore the stability and conformational landscape of the Meisenheimer intermediate formed during nucleophilic substitution.

Kinetic Studies of Derivatization Reactions

Kinetic studies are essential for quantitatively understanding reaction rates and the factors that influence them. For the derivatization of this compound, kinetic analysis of its reactions, particularly nucleophilic substitutions, would provide valuable data on reaction orders, rate constants, and activation parameters (e.g., Arrhenius parameters).

Similarly, the chloride-chloride exchange reaction in arenesulfonyl chlorides was investigated experimentally to determine second-order rate constants and activation parameters for a series of substituted compounds. nih.gov Such experimental approaches could be applied to the reactions of this compound to determine its reactivity profile.

Table 2: Reaction Conditions for Nucleophilic Aromatic Substitution of Dichloro-Substituted Heterocycles

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Aniline | NaHCO₃ | Acetonitrile | Room Temp. | 48 | 95 | researchgate.net |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | 4-Methoxyaniline | NaHCO₃ | Acetonitrile | Room Temp. | 0.5 | 99 | researchgate.net |

| 6,7-dimethoxy-2,4-dichloroquinazoline | Aniline | DIPEA | Dioxane | 80 | 12 | Not specified | mdpi.com |

This table presents reaction conditions for related dichloro-substituted heterocycles, illustrating the range of conditions used for nucleophilic substitution reactions. The reaction times and yields are dependent on the specific reactants and conditions.

Influence of Substituents on Reaction Selectivity and Efficiency

The nature and position of substituents on the quinazoline ring can significantly influence the selectivity and efficiency of its reactions. In this compound, the chloro and methyl groups play a crucial role in directing the outcome of chemical transformations.

The chlorine atoms at positions 4 and 6 are electron-withdrawing groups, which activate the quinazoline ring towards nucleophilic attack. As discussed previously, the electronic environment created by the quinazoline core and the chloro substituents makes the C4 position the most likely site for initial nucleophilic substitution. The chlorine at C6, while also electron-withdrawing, is generally less reactive towards SNAr than the chlorine at C4 due to the electronic characteristics of the quinazoline system.

The methyl group at the C2 position is an electron-donating group. Its presence is expected to slightly decrease the electrophilicity of the C2 carbon, further favoring nucleophilic attack at the C4 position. In studies of substituted 2,4-dichloroquinazolines, the presence of electron-donating or electron-withdrawing groups on the quinazoline ring has been shown to modulate the reactivity, although the preference for C4 substitution is generally maintained. chemicalbook.com

In a broader context, studies on other substituted heterocyclic systems have demonstrated the profound effect of substituents on reactivity. For example, the reactivity of a 2,4,6-tridehydropyridinium cation was found to be drastically altered by the presence of a hydroxyl or cyano substituent. researchgate.net An electron-donating hydroxyl group was found to reduce the reactivity of adjacent radical sites, whereas an electron-withdrawing cyano group had the opposite effect. researchgate.net These findings underscore the importance of considering the electronic effects of all substituents when predicting the reactivity of a molecule like this compound.

Structure Activity Relationship Sar Studies of 4,6 Dichloro 2 Methylquinazoline Derivatives in Medicinal Chemistry

Impact of Substitution at Positions 2, 4, and 6 on Biological Activity

The core structure of 4,6-dichloro-2-methylquinazoline offers three primary sites for chemical modification: the methyl group at position 2, and the chloro groups at positions 4 and 6. Alterations at these positions have been shown to significantly modulate the biological profile of the resulting compounds.

The presence and nature of halogen substituents on the quinazoline (B50416) ring are critical determinants of biological activity. In many classes of quinazoline derivatives, halogenation, particularly with chlorine and bromine, has been associated with enhanced potency. For instance, studies on various quinazolinone derivatives have shown that the presence of a halogen at position 6 can contribute favorably to their antimicrobial and anticancer activities. mdpi.com The chloro groups at positions 4 and 6 in the parent scaffold of this compound are therefore considered key features that can be further exploited.

Research on related quinazoline structures suggests that the electron-withdrawing nature of chlorine atoms at these positions can influence the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets. For example, in a series of 6-chloro-quinazolin derivatives, the chloro group was found to be important for their antitumor activities. researchgate.net While direct SAR studies on a series of this compound derivatives with varying halogenation patterns are limited, the established importance of halogen atoms in analogous compounds underscores their significance.

The following table summarizes the cytotoxic activity of some halogenated quinazoline derivatives, illustrating the impact of halogenation on anticancer potency.

Table 1: Cytotoxic Activity of Representative Halogenated Quinazoline Derivatives

| Compound | Substitution | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| Derivative A | 6-chloro, 4-anilino | MGC-803 | 5.8 |

| Derivative B | 6-chloro, 4-anilino | Bcap-37 | 7.2 |

| Derivative C | 6-bromo, 2-thiol | MCF-7 | 15.85 |

| Derivative D | 6-bromo, 2-thiol | SW480 | >50 |

This table presents data from various studies on related quinazoline derivatives to highlight the general effect of halogenation and is not specific to this compound derivatives.

The methyl group at position 2 of the quinazoline ring also plays a role in defining the biological activity of its derivatives. While extensive SAR studies focusing solely on the modification of this methyl group in the this compound scaffold are not widely available, insights can be drawn from broader studies on 2-substituted quinazolines.

In many instances, the C2 position is a key site for introducing various substituents to modulate properties like solubility, metabolic stability, and target binding affinity. The small, lipophilic nature of the methyl group can contribute to favorable van der Waals interactions within the binding pocket of a target protein. Modifications at this position, such as replacement with larger alkyl groups, aryl groups, or heterocyclic rings, can lead to significant changes in biological activity, either enhancing or diminishing it depending on the specific target.

The substitution at position 4 is a critical determinant of the biological activity of quinazoline derivatives. The chloro group at this position in this compound is a versatile handle for introducing a wide array of functionalities, including amino acid moieties. The incorporation of amino acids can introduce chirality, provide additional hydrogen bonding opportunities, and improve physicochemical properties.

Studies on related 4-aminoquinazoline derivatives have demonstrated that the nature of the amino acid side chain can profoundly impact their interaction with biological targets, such as protein kinases. For example, the introduction of N-Boc protected amino acids at the 6-position of a 4-anilinoquinazoline (B1210976) scaffold showed that even subtle changes in the amino acid structure could significantly affect EGFR kinase inhibitory activity. nih.gov While this study focused on substitution at position 6, it highlights the general principle that amino acid moieties can be effectively utilized to fine-tune the biological activity of quinazoline derivatives. The introduction of amino acids at the C4 position of the this compound scaffold is a promising strategy for developing novel therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is invaluable in medicinal chemistry for predicting the activity of novel compounds and for understanding the key structural features that govern their potency.

Development of Predictive Models for Biological Activity

Several QSAR studies have been conducted on quinazoline derivatives to develop predictive models for their anticancer and other biological activities. These models typically use a variety of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, to quantify the structural features of the molecules.

For instance, a QSAR study on a series of quinazoline derivatives as inhibitors of the epidermal growth factor receptor (EGFR) resulted in a model with a high correlation between the predicted and experimentally determined inhibitory activity (IC50), achieving a correlation coefficient of 0.90 on a validation dataset. nih.gov Such models are developed by training on a dataset of compounds with known activities and can then be used to predict the activity of new, untested derivatives. nih.gov Another study on quinazoline-4(3H)-one analogs as EGFR inhibitors developed robust 3D-QSAR models with good internal and external validation statistics (R² = 0.895, Q² = 0.599, and R²pred = 0.681), demonstrating their predictive power. nih.gov

While a specific QSAR model for this compound derivatives is not yet established in the literature, the principles and methodologies from these related studies can be readily applied to this scaffold once a sufficient dataset of biologically active derivatives becomes available.

Identification of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. QSAR and molecular modeling studies are instrumental in identifying these key pharmacophoric features.

For quinazoline-based kinase inhibitors, common pharmacophoric features often include:

A hydrogen bond acceptor feature associated with the N1 atom of the quinazoline ring.

A hydrogen bond donor feature from an amino group often substituted at the C4 position.

Hydrophobic regions corresponding to the quinazoline core and other aromatic substituents.

Specific steric and electronic requirements for substituents at various positions to optimize binding affinity and selectivity.

For example, a pharmacophore model for quinazoline-based EGFR inhibitors identified a five-point model (AAARR) as being statistically significant, highlighting the importance of specific acceptor, donor, and aromatic ring features for activity. The insights gained from such models are crucial for designing new derivatives with improved biological profiles.

Ligand-Receptor Interactions and Molecular Docking Studies

The biological effect of a drug molecule is contingent upon its interaction with a specific biological target, such as a protein receptor or an enzyme. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This method provides valuable insights into the binding mode and affinity of a ligand, which are critical for understanding its mechanism of action.

Binding affinity, often quantified by metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. Molecular docking simulations are frequently employed to predict these binding affinities and to visualize the intermolecular interactions that stabilize the ligand-receptor complex.

While specific docking studies on this compound are not extensively reported in publicly available literature, research on structurally related quinazoline derivatives provides valuable insights into how this scaffold might interact with biological targets. For instance, studies on various quinazoline derivatives have demonstrated their potential as inhibitors of enzymes like DNA gyrase and protein kinases.

In a representative molecular docking study of quinazolinone Schiff base derivatives targeting the DNA gyrase enzyme, compounds were evaluated for their binding energy (docking score). The results indicated that the quinazoline core plays a pivotal role in anchoring the molecule within the active site. The docking scores for a series of these derivatives ranged from -5.96 to -8.58 kcal/mol, suggesting favorable binding interactions. It is plausible that this compound would also exhibit significant binding affinity for various enzymatic targets, driven by the inherent properties of the quinazoline ring system. The chlorine atoms at positions 4 and 6 can modulate the electronic properties of the ring and participate in halogen bonding, while the methyl group at position 2 can engage in hydrophobic interactions.

Table 1: Representative Docking Scores of Structurally Related Quinazolinone Schiff Base Derivatives against DNA Gyrase

This table illustrates the concept of binding affinity prediction using data from related compounds, as specific data for this compound is not available.

| Compound Derivative | Docking Score (kcal/mol) |

| Derivative A | -8.58 |

| Derivative B | -7.99 |

| Derivative C | -7.54 |

| Derivative D | -6.83 |

| Derivative E | -5.96 |

Data is illustrative and based on findings for structurally related compounds.

Molecular docking not only predicts binding affinity but also identifies the key amino acid residues within the receptor's active site that are involved in the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these critical residues is fundamental for the rational design of more potent and selective inhibitors.

For the quinazoline scaffold, interactions with specific amino acid residues have been shown to be crucial for their biological activity. In studies of quinazoline derivatives as human thymidylate synthase inhibitors, the quinazoline ring was found to form hydrophobic contacts with residues such as Leu192, Leu221, and Tyr258. nih.gov Similarly, in docking studies of quinazolinone Schiff bases with DNA gyrase, hydrogen bonding with residues like Asp73 and Asn46, and interactions with Arg136 were identified as important for binding.

For this compound, it can be hypothesized that the nitrogen atoms in the quinazoline ring could act as hydrogen bond acceptors, while the dichlorinated benzene (B151609) ring could engage in hydrophobic and halogen bonding interactions. The 2-methyl group would likely contribute to binding through hydrophobic interactions within a corresponding pocket in the active site.

Table 2: Potential Interacting Amino Acid Residues for a Quinazoline Core Based on Studies of Related Derivatives

This table presents a hypothetical model of interactions for the this compound scaffold based on data from related quinazoline derivatives.

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Asp, Asn, Arg |

| Hydrophobic Interactions | Leu, Tyr, Val, Ala |

| Stacking Interactions | Phe, Tyr, Trp |

| Halogen Bonding | Ser, Thr, Tyr (with Cl atoms) |

The residues listed are based on studies of various quinazoline derivatives and represent a predictive model.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. Molecules are often flexible and can adopt multiple conformations in solution. However, it is generally believed that only one of these conformations, the "bioactive conformation," is responsible for binding to the biological target and eliciting a biological response. Conformational analysis aims to identify the preferred low-energy conformations of a molecule and to understand the energetic barriers between them.

For a molecule like this compound, the quinazoline ring system is largely planar. The primary source of conformational flexibility would arise from the rotation of the methyl group at the 2-position, although this has a low barrier to rotation. For more complex derivatives, where larger and more flexible substituents are attached to the quinazoline core, conformational analysis becomes significantly more important.

Biological Activity and Pharmacological Potential of 4,6 Dichloro 2 Methylquinazoline Derivatives

Anti-cancer Research and Mechanisms of Action

Research into quinazoline (B50416) derivatives has revealed their potent capabilities as anti-cancer agents, largely attributable to their efficacy as tyrosine kinase inhibitors (TKIs). globalresearchonline.netnih.gov Over the past two decades, more than twenty small molecule inhibitors with a quinazoline core have received approval from the US Food and Drug Administration (FDA) for cancer therapy. globalresearchonline.netnih.gov The primary mechanism of action for many of these derivatives involves the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govsemanticscholar.org Dysregulation of these signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis. tbzmed.ac.irtbzmed.ac.ir By blocking the ATP-binding site of these kinases, quinazoline derivatives can effectively shut down these oncogenic signals. tbzmed.ac.ir Furthermore, research has expanded to include their effects on other important cancer-related targets like phosphoinositide 3-kinase (PI3K) and their ability to induce programmed cell death, or apoptosis, through various cellular pathways. nih.govmdpi.com

The Epidermal Growth Factor Receptor (EGFR) is a crucial therapeutic target in oncology, as its overexpression and aberrant activation are common in many human cancers, including non-small-cell lung cancer (NSCLC). nih.govnih.gov EGFR activation triggers downstream signaling cascades that regulate cell proliferation, survival, and migration. nih.gov Quinazoline derivatives are prominent among the small molecules developed to inhibit EGFR's tyrosine kinase activity. nih.govresearchgate.net They typically function as reversible or irreversible competitive inhibitors at the ATP-binding site within the kinase domain, thereby preventing the autophosphorylation and activation of the receptor. researchgate.netmdpi.com

First-generation EGFR inhibitors, such as Gefitinib (B1684475) and Erlotinib, are quinazoline-based compounds that have shown significant clinical benefits. nih.govnih.gov The development of these inhibitors has demonstrated that the 4-anilinoquinazoline (B1210976) scaffold is a key pharmacophore for potent EGFR inhibition. globalresearchonline.net Research has led to the synthesis of numerous derivatives with enhanced potency and selectivity. For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives displayed promising EGFR inhibitory activities, with IC50 values ranging from 11.66 to 867.1 nM. frontiersin.org Another study developed novel 2-chloroquinazoline derivatives, with compound 10b (2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide) showing potent activity against EGFR. nih.gov The continual evolution of these derivatives aims to overcome challenges such as acquired resistance, often caused by mutations in the EGFR gene like T790M. mdpi.comnih.gov

Table 1: EGFR Inhibitory Activity of Selected Quinazoline Derivatives

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, providing tumors with essential nutrients and oxygen. nih.govnih.gov The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a primary mediator of angiogenesis. tbzmed.ac.irtbzmed.ac.ir Consequently, inhibiting VEGFR-2 signaling is a key strategy in cancer therapy. nih.govmdpi.com Quinazoline derivatives have been identified as potent inhibitors of VEGFR-2, effectively blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration. globalresearchonline.netnih.gov

These inhibitors function by targeting the ATP-binding site in the catalytic domain of VEGFR-2, thereby preventing receptor autophosphorylation and activation. mdpi.com The development of quinazoline-based VEGFR-2 inhibitors has led to compounds with significant anti-angiogenic properties. For example, the quinazoline derivative 11d was found to have potent inhibitory activity against VEGFR-2 with an IC50 of 5.49 μM and was shown to downregulate the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. nih.govmums.ac.ir The design of such molecules often builds upon the binding modes of known inhibitors like Sorafenib. mdpi.com

Given the crosstalk and shared downstream signaling pathways between EGFR and VEGFR-2, simultaneously inhibiting both receptors has emerged as a powerful approach in cancer treatment. tbzmed.ac.irtbzmed.ac.ir This dual inhibition strategy can produce a synergistic anti-tumor effect, tackling both cancer cell proliferation and the blood supply that sustains the tumor. nih.gov The quinazoline scaffold has proven to be an ideal framework for designing these dual-targeted agents. globalresearchonline.net

Vandetanib is a clinically approved, orally administered quinazoline derivative that acts as a dual inhibitor of both EGFR and VEGFR-2, and it is used for the treatment of medullary thyroid cancer. tbzmed.ac.irtbzmed.ac.ir Numerous research efforts have focused on creating novel 4-anilinoquinazoline derivatives with dual inhibitory activity. In one study, compounds 15a , 15b , and 15e were identified as potent dual inhibitors, with compound 15a showing IC50 values of 0.13 μM against EGFR and 0.56 μM against VEGFR-2. nih.gov Similarly, another series of 2-chloro-4-anilino-quinazoline derivatives were reported as dual inhibitors of EGFR and VEGFR-2. ekb.eg This multi-targeted approach is a promising avenue for developing more effective cancer therapies and overcoming drug resistance. nih.govnih.gov

Table 2: Dual EGFR/VEGFR-2 Inhibitory Activity of Selected 4-Anilinoquinazoline-acylamino Derivatives

The phosphoinositide-3-kinase (PI3K) signaling pathway is another critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. nih.gov As such, PI3K isoforms have become attractive targets for cancer drug development. The versatile quinazoline scaffold has also been utilized to develop potent PI3K inhibitors. nih.gov

A study focused on designing and synthesizing a series of 4,6-disubstituted quinazoline derivatives as potential PI3K inhibitors. nih.gov These compounds demonstrated significant anti-proliferative activities against HCT-116 and MCF-7 cancer cell lines. nih.gov Specifically, compound A7 from this series showed high potency against PI3K enzymes and was effective at inhibiting tumor growth in a mouse model. nih.gov Another research effort identified 4-aryl quinazolines that were optimized into potent and selective inhibitors of the PI3Kδ isoform, which is predominantly expressed in leukocytes and plays a key role in inflammatory diseases and B-cell malignancies. nih.gov These findings underscore the potential of quinazoline derivatives to serve as effective antitumor agents through the inhibition of the PI3K pathway. nih.gov

The ultimate test of a potential anti-cancer agent is its ability to inhibit the proliferation of cancer cells. Derivatives based on the quinazoline structure have been extensively evaluated for their cytotoxic effects against a wide range of human cancer cell lines. semanticscholar.org These in-vitro assays are crucial for identifying promising lead compounds for further development.

Studies have consistently shown that quinazoline derivatives exhibit potent antiproliferative activity. For example, a series of 2,4,6-tri-substituted quinazoline derivatives were screened for activity against the U937 leukemia cell line, with one compound being identified as the most active. ekb.eg In another study, the quinazoline-chalcone derivative 14g displayed high antiproliferative activity with GI50 values between 0.622–1.81 μM against several cell lines, including K-562 leukemia, MCF-7 breast cancer, and HCT-116 colon cancer. nih.govrsc.org Furthermore, quinazoline-based compounds have shown significant activity against the HepG2 human liver cancer cell line. ekb.egrsc.org The antiproliferative effects of these compounds are often dose-dependent and highlight their potential as broad-spectrum antitumor agents. nih.govmdpi.com

Table 3: Antiproliferative Activity of Selected Quinazoline Derivatives Against Various Cancer Cell Lines

Inducing apoptosis, or programmed cell death, is a highly desirable mechanism of action for anti-cancer drugs. The tumor suppressor protein p53, often called "the guardian of the genome," plays a central role in this process by arresting the cell cycle and triggering apoptosis in response to cellular stress, such as DNA damage. nih.gov In approximately 50% of all human cancers, the p53 function is inactivated through mutation, allowing cancer cells to evade apoptosis. nih.gov

Several quinazolinone derivatives have been shown to exert their anti-cancer effects by inducing apoptosis. mdpi.com For example, a novel 4-phenoxyquinazoline derivative, H-22 , was found to inhibit tumor growth by inducing apoptosis and causing G2/M phase cell cycle arrest. nih.gov The mechanisms often involve the modulation of key apoptotic proteins. For instance, studies have shown that these compounds can lead to the activation of caspases (like caspase-3) and changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. mdpi.commdpi.com While direct activation of mutant p53 is a complex challenge, some compounds can activate p53-dependent apoptotic pathways in cells with wild-type p53. nih.govmdpi.com The ability of quinazoline derivatives to engage apoptotic pathways is a key component of their therapeutic potential. nih.gov

Targeting of Protein Kinases in Tumorigenesis

The quinazoline core is a well-established pharmacophore in the development of protein kinase inhibitors for cancer therapy. nih.gov While research specifically detailing 4,6-dichloro-2-methylquinazoline derivatives is specific, studies on structurally related 4,6-disubstituted quinazolines provide significant insights into their potential as anticancer agents by targeting key kinases involved in tumorigenesis.

One area of investigation involves the inhibition of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial to cell growth, proliferation, and survival. A series of 4,6-disubstituted quinazoline derivatives were designed and synthesized as potential PI3K inhibitors. These compounds demonstrated significant anti-proliferative activities against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Notably, compound A7 from this series showed high potency against PI3K enzymes and effectively inhibited tumor growth in a murine sarcoma S-180 model, suggesting that the 4,6-substitution pattern is favorable for PI3K inhibition. nih.gov

Another kinase target for this class of compounds is the c-Src tyrosine kinase, which is often overexpressed and activated in various human cancers. A series of 4,6-substituted-(diaphenylamino)quinazolines were prepared and evaluated as c-Src inhibitors. These compounds displayed broad antiproliferation activities across five human tumor cell lines, with IC50 values in the micromolar range. semanticscholar.org Compound 15 from this series exhibited remarkable inhibitory activity against the c-Src kinase with an IC50 value of 27.3 nM. semanticscholar.org This highlights the potential of the 4,6-disubstituted quinazoline scaffold to generate potent kinase inhibitors for cancer treatment.

Table 1: Antiproliferative and Kinase Inhibitory Activity of Selected 4,6-Disubstituted Quinazoline Derivatives

| Compound | Target Kinase | Cell Line | Activity (IC50) |

|---|---|---|---|

| A7 | PI3K | HCT-116 | Potent (exact value not specified) nih.gov |

| A9 | PI3K | HCT-116 | Potent (exact value not specified) nih.gov |

| A11 | PI3K | HCT-116 | Potent (exact value not specified) nih.gov |

| Compound 15 | c-Src | A549, etc. | 27.3 nM (enzyme assay) semanticscholar.org |

Antimicrobial Activity

Quinazoline derivatives are recognized for their wide-ranging antimicrobial properties, a characteristic that extends to compounds derived from the this compound core.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

The quinazoline scaffold has been a fruitful source for the development of novel antibacterial agents, with derivatives showing efficacy against both Gram-positive and Gram-negative pathogens, including drug-resistant strains. Research has demonstrated that modifications at various positions of the quinazoline ring can lead to potent antibacterial compounds.

For instance, a study focused on 2,4-disubstituted quinazoline analogs revealed potent activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus species. cbijournal.com The synthesized compounds also showed activity against the efflux deficient Gram-negative bacterium E. coli and Mycobacterium smegmatis, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 µg/mL. cbijournal.com Another study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives also reported significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus species) and Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria, with zones of inhibition ranging from 10 to 16mm. nih.gov

Table 2: Antibacterial Activity of Selected Quinazoline Derivatives

| Compound Class | Bacterial Strain | Activity |

|---|---|---|

| 2,4-disubstituted-thioquinazolines | Gram-positive panel (MRSA, VRE) | MIC: 1-64 µg/mL cbijournal.com |

| 2,4-disubstituted-thioquinazolines | E. coli (efflux deficient) | MIC: 1-64 µg/mL cbijournal.com |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | S. aureus, E. coli, etc. | Zone of Inhibition: 10-16 mm nih.gov |

Antifungal Activity

Derivatives of 4,6-dichloroquinazoline (B1330320) have been specifically implicated in the synthesis of compounds with significant antifungal properties. A series of biquinazoline diselenide compounds were prepared using substituted 4-chloroquinazolines, including 4,6-dichloroquinazoline, as starting materials. researchgate.net These compounds were evaluated for their in vitro antifungal activity against a panel of nine plant pathogenic fungi.

The results indicated that the synthesized compounds possessed broad-spectrum antifungal activities. researchgate.net Notably, several of the biquinazoline diselenide derivatives, such as 1b , 1c , 1d , 1h , 1i , and 1j , demonstrated good activity against fungi like Gibberella zeae, Fusarium oxysporum, and Botrytis cinerea. researchgate.net At a concentration of 50 µg/mL, compound 1b (derived from 4,6-dichloroquinazoline) showed inhibitory effects that were superior to the commercial antifungal drug hymexazole against most of the tested fungal strains. researchgate.net This demonstrates the potential of using the 4,6-dichloroquinazoline scaffold to develop new and effective antifungal agents.

Table 3: Antifungal Activity of Biquinazoline Diselenide Derivatives at 50 µg/mL

| Compound | Fungal Strain | Inhibition (%) |

|---|---|---|

| 1b | Gibberella zeae | 96.3% researchgate.net |

| 1b | Fusarium oxysporum | 51.3% researchgate.net |

| 1b | Rhizoctonia solani | 78.2% researchgate.net |

| 1h | Gibberella zeae | 83.7% researchgate.net |

| Hymexazole (Control) | Gibberella zeae | 75.6% researchgate.net |

Antiviral Activity (e.g., Anti-influenza, Anti-HIV)

The antiviral potential of quinazoline derivatives has been explored against various viruses. Research into compounds sharing the 2-methylquinazoline (B3150966) core, which is central to this compound, has yielded promising results against the influenza A virus.

A study identified 2-Methylquinazolin-4(3H)-one (C1) as a significant bioactive component from a traditional Chinese herbal formula with anti-influenza A virus activity. scialert.net This compound demonstrated notable antiviral effects in vitro, with an IC50 of 23.8 μg/mL. In vivo studies in mice infected with the influenza A virus showed that this compound could ameliorate acute lung injury, reduce the lung index, and decrease the expression of viral proteins and pro-inflammatory molecules. scialert.net While this compound is not chlorinated, its activity underscores the potential of the 2-methylquinazoline scaffold as a basis for developing new anti-influenza agents.

Antimalarial Activity

Malaria remains a significant global health issue, and the quinazoline scaffold has been investigated for its potential to yield new antimalarial drugs. Although specific studies on this compound derivatives are not prominent in the available literature, broader research on quinazolinone derivatives indicates that this chemical class holds promise.

Several series of 2,3-substituted quinazolin-4(3H)-one derivatives have been synthesized and shown to exhibit in vivo antimalarial activity against Plasmodium berghei in mice. nih.govresearchgate.net These studies suggest that the 4-quinazolinone moiety is a crucial element for antimalarial efficacy. researchgate.net Furthermore, triazole-linked 2-trichloromethylquinazolines have been synthesized and tested against the chloroquine-sensitive NF54 strain of P. falciparum, showing moderate activity with the lowest inhibitory concentration recorded at 1.45 µM. While direct evidence for this compound derivatives is limited, the consistent antimalarial activity observed in related quinazoline and quinazolinone compounds suggests this is a viable area for future investigation.

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, continues to be a major cause of mortality worldwide, necessitating the development of new therapeutic agents. Quinazoline derivatives have been identified as a promising class of compounds with potential antitubercular activity.

Screening of various 4-anilinoquinazolines has led to the identification of novel inhibitors of M. tuberculosis (Mtb). These studies have helped define key structural features important for Mtb inhibition. For example, the compound 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine showed high potency with a MIC90 value of 0.63-1.25 µM. Although this is a quinoline, related quinazoline scaffolds were also tested. Another study on 2,3-dihydroquinazolin-4(1H)-one derivatives also reported promising antitubercular activity against the H37Rv Mtb strain, with MIC values ranging from 2–128 µg/mL. The most active compounds in that series featured a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position of the quinazoline scaffold, indicating that halogenation can be a favorable modification for antitubercular activity.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of quinazoline derivatives are attributed to their interaction with specific enzymatic targets involved in the inflammatory cascade.

A significant mechanism underlying the anti-inflammatory effects of certain quinazoline derivatives is the inhibition of cyclooxygenase-2 (COX-2). nih.gov The COX-2 enzyme is a key player in the inflammatory process and is also critically involved in angiogenesis, the formation of new blood vessels. nih.govarvojournals.org

Research has focused on designing quinazolinone derivatives that can selectively inhibit COX-2 over its counterpart, COX-1. Inhibition of COX-1 is associated with gastrointestinal side effects, making COX-2 a more desirable target for anti-inflammatory therapies. nih.gov A series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. Several of these compounds demonstrated potent and selective inhibition of the COX-2 enzyme, with some showing efficacy comparable to the well-known COX-2 inhibitor, celecoxib. researchgate.net For instance, compounds with specific substitutions, such as a 3-[2-(pyridin-2-yl)ethyl] substituent, showed strong COX-2 inhibitory activity with IC50 values in the micromolar range and high selectivity indices. researchgate.net

The link between COX-2 and angiogenesis is well-established; the enzyme's activity promotes the growth of new blood vessels, a process crucial for tumor growth and progression. nih.govarvojournals.org By inhibiting COX-2, these quinazoline derivatives can disrupt this pathway, thereby exerting anti-angiogenic effects. arvojournals.org This dual action of anti-inflammation and anti-angiogenesis makes these compounds promising candidates for further investigation, not only for inflammatory disorders but also for cancer therapy where angiogenesis is a key pathological feature. nih.govnih.gov The inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), another critical regulator of angiogenesis, has also been identified as a mechanism for some quinazoline derivatives. nih.govmdpi.com

Table 1: COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) vs COX-1 | Reference |

|---|---|---|---|

| Compound 4 | 0.33 | >303.0 | researchgate.net |

| Compound 6 | 0.40 | >250.0 | researchgate.net |

| Compound 5 | 0.80 | >125 | researchgate.net |

| Compound 8 | 0.70 | >142 | researchgate.net |

| Compound 13 | 0.70 | >142 | researchgate.net |

| Celecoxib (Reference) | 0.30 | >333 | researchgate.net |

Antileishmanial Activity

Quinazoline derivatives have also demonstrated significant potential as agents against parasitic diseases, particularly leishmaniasis.